molecular formula C17H20N2O2 B7471814 (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate

Cat. No. B7471814
M. Wt: 284.35 g/mol
InChI Key: OZNBJPDZESUPAR-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate, also known as TPCA-1, is a small molecule inhibitor of the enzyme IKK-2, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway is involved in many cellular processes, including inflammation, immunity, and cell survival. TPCA-1 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other disorders.

Mechanism of Action

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate inhibits the enzyme IKK-2, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway is involved in many cellular processes, including inflammation, immunity, and cell survival. By inhibiting IKK-2, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate blocks the activation of the NF-κB pathway, leading to decreased inflammation and cell survival.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In preclinical studies, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has also been shown to induce apoptosis (cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is its specificity for IKK-2, which allows for targeted inhibition of the NF-κB pathway. However, one limitation of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is its relatively low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of IKK-2. Another area of interest is the development of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate and its effects on cellular processes.

Synthesis Methods

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate can be synthesized using a variety of methods, including the reaction of (4-tert-butylphenyl)methylamine with 2-aminopyridine-3-carboxylic acid, followed by esterification with an appropriate alcohol. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of solid-phase synthesis.

Scientific Research Applications

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been extensively studied in the context of its potential therapeutic applications. In preclinical studies, (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has been shown to have anti-inflammatory effects in a variety of models, including models of rheumatoid arthritis, inflammatory bowel disease, and asthma. (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has also been shown to have anti-tumor effects in a variety of cancer models, including breast cancer, lung cancer, and pancreatic cancer.

properties

IUPAC Name

(4-tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)13-8-6-12(7-9-13)11-21-16(20)14-5-4-10-19-15(14)18/h4-10H,11H2,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNBJPDZESUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate

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